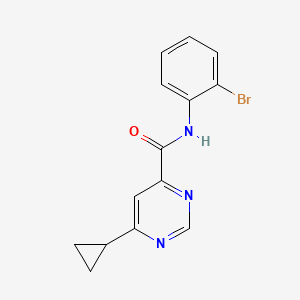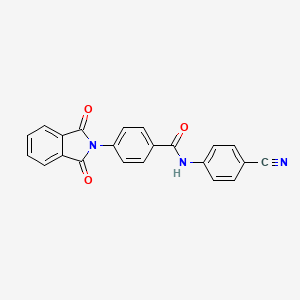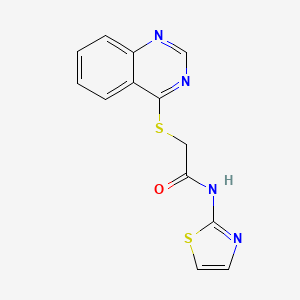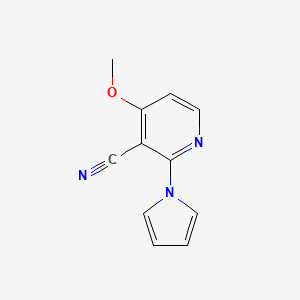
4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” is a chemical compound with the CAS Number 338412-19-4 . It has a molecular weight of 199.21 and a molecular formula of C11H9N3O .
Molecular Structure Analysis
The molecular structure of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” consists of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The predicted density of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” is 1.16±0.1 g/cm3 . The predicted boiling point is 408.3±45.0 °C . Unfortunately, the melting point and flash point are not available .Applications De Recherche Scientifique
Antibacterial Activity
The structure of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” suggests potential antibacterial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and have shown promising results .
Antifungal Activity
Similar compounds have also been tested for antifungal activity. The presence of a pyrrole ring in the structure could contribute to this property, as it has been observed in other studies .
Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes, such as DHFR (dihydrofolate reductase) and enoyl-ACP reductase, which are critical in the metabolic pathways of microorganisms .
Molecular Docking Studies
Molecular docking studies are often conducted to predict how small molecules, like “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile”, interact with proteins. This can provide insights into the compound’s potential as a therapeutic agent .
Synthesis of New Heterocycles
The compound can be used as a building block in the synthesis of new heterocyclic compounds, which are a key class of molecules in medicinal chemistry .
Propriétés
IUPAC Name |
4-methoxy-2-pyrrol-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-15-10-4-5-13-11(9(10)8-12)14-6-2-3-7-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWAXIRVJISBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




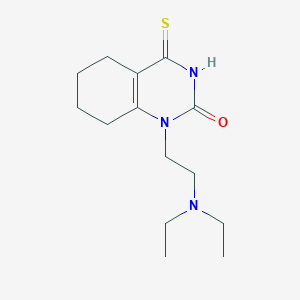
![2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one](/img/structure/B2919573.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)
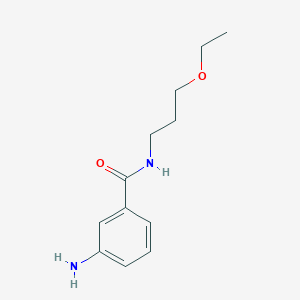
![3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2919579.png)
![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)
